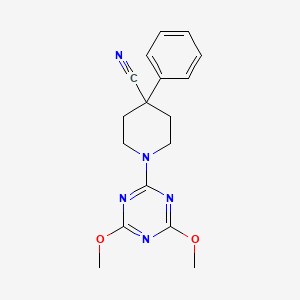![molecular formula C17H18N4S B12249371 1-(3-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B12249371.png)
1-(3-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 3-methylphenyl group and a thieno[3,2-d]pyrimidin-4-yl group, making it a valuable molecule for various research and industrial purposes.
Preparation Methods
The synthesis of 1-(3-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine involves several key steps:
Cyclization of Thiophene Derivatives: The preparation begins with the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Formation of Thieno[3,2-d]pyrimidine: The intermediate compounds are then subjected to further reactions, including heating with pyrrolidine in toluene, to form thieno[3,2-d]pyrimidine derivatives.
Substitution Reactions: The final step involves the substitution of the piperazine ring with the 3-methylphenyl group and the thieno[3,2-d]pyrimidin-4-yl group under specific reaction conditions.
Chemical Reactions Analysis
1-(3-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as EGFR kinases, which are involved in cell signaling pathways.
Receptor Binding: It binds to certain receptors, altering their activity and affecting cellular processes.
Pathway Modulation: By modulating signaling pathways, the compound can induce apoptosis in cancer cells and inhibit their proliferation.
Comparison with Similar Compounds
1-(3-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine can be compared with other similar compounds:
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.
Piperazine Derivatives: Compounds with a piperazine ring often have diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their inhibitory effects on CDK2 and other kinases, making them valuable in cancer research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N4S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C17H18N4S/c1-13-3-2-4-14(11-13)20-6-8-21(9-7-20)17-16-15(5-10-22-16)18-12-19-17/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
NHSYRLGYQZLEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-ethyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine](/img/structure/B12249299.png)

![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenylpropan-1-one](/img/structure/B12249301.png)
![6-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinazoline](/img/structure/B12249311.png)
![1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B12249320.png)
![6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine](/img/structure/B12249336.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12249340.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B12249344.png)
![1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenyl)ethan-1-one](/img/structure/B12249348.png)
![4-{[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B12249350.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12249351.png)
![2-{octahydrocyclopenta[c]pyrrol-2-yl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B12249355.png)
![11-[2-(3-Methoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12249357.png)
